molecular formula C17H18N2O6S B2410326 4-((4-methoxyphenyl)sulfonyl)-N-(4-nitrophenyl)butanamide CAS No. 941879-05-6

4-((4-methoxyphenyl)sulfonyl)-N-(4-nitrophenyl)butanamide

Cat. No.: B2410326
CAS No.: 941879-05-6
M. Wt: 378.4
InChI Key: BXUTWDMTCWQERR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((4-Methoxyphenyl)sulfonyl)-N-(4-nitrophenyl)butanamide is an organic compound characterized by the presence of methoxy, sulfonyl, and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-methoxyphenyl)sulfonyl)-N-(4-nitrophenyl)butanamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 4-nitroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-((4-Methoxyphenyl)sulfonyl)-N-(4-nitrophenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like thiols, amines, or alcohols can be used in the presence of a base to facilitate the substitution reaction.

Major Products Formed

    Oxidation: Formation of 4-((4-methoxyphenyl)sulfonyl)-N-(4-nitrophenyl)butanoic acid.

    Reduction: Formation of 4-((4-methoxyphenyl)sulfonyl)-N-(4-aminophenyl)butanamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-((4-Methoxyphenyl)sulfonyl)-N-(4-nitrophenyl)butanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-((4-methoxyphenyl)sulfonyl)-N-(4-nitrophenyl)butanamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activities by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Methoxyphenyl)sulfonyl)-N-(4-aminophenyl)butanamide
  • 4-((4-Methoxyphenyl)sulfonyl)-N-(4-chlorophenyl)butanamide
  • 4-((4-Methoxyphenyl)sulfonyl)-N-(4-methylphenyl)butanamide

Uniqueness

4-((4-Methoxyphenyl)sulfonyl)-N-(4-nitrophenyl)butanamide is unique due to the presence of both methoxy and nitrophenyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

4-(4-methoxyphenyl)sulfonyl-N-(4-nitrophenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O6S/c1-25-15-8-10-16(11-9-15)26(23,24)12-2-3-17(20)18-13-4-6-14(7-5-13)19(21)22/h4-11H,2-3,12H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXUTWDMTCWQERR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.